molecular formula C22H19N3O3S B10885363 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B10885363
M. Wt: 405.5 g/mol
InChI Key: YGHWIYWMVANLBP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a tetrahydrobenzothiophene core and a 2-methylquinoline moiety linked via an oxoethylamino bridge. The benzothiophene ring is substituted with a cyano group at the 3-position, while the quinoline component includes a methyl group at the 2-position and a carboxylate ester at the 4-position. The tetrahydrobenzothiophene moiety may enhance metabolic stability compared to non-saturated analogs .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C22H19N3O3S/c1-13-10-16(14-6-2-4-8-18(14)24-13)22(27)28-12-20(26)25-21-17(11-23)15-7-3-5-9-19(15)29-21/h2,4,6,8,10H,3,5,7,9,12H2,1H3,(H,25,26)

InChI Key

YGHWIYWMVANLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Coupling with Quinoline Carboxylate: The final step involves coupling the benzothiophene derivative with a quinoline carboxylate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties : Research suggests that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial effects : Some studies have shown efficacy against bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory activity : Compounds in this class may modulate inflammatory responses, offering therapeutic avenues for inflammatory diseases.

Synthesis and Derivative Development

The synthesis of 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step synthetic routes. Each step requires optimization to maximize yield and purity. The ability to modify the compound's structure allows researchers to explore derivatives with enhanced biological activities.

Case Studies and Research Findings

  • Anticancer Research : A study focusing on the anticancer properties of quinoline derivatives found that modifications to the benzothiophene structure can significantly enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .
  • Antimicrobial Studies : Another investigation evaluated the antimicrobial activity of compounds related to 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
  • Anti-inflammatory Mechanisms : Research examining the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a promising avenue for treating conditions characterized by chronic inflammation .

Potential Applications in Drug Development

The unique properties of 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate position it as a candidate for further exploration in drug development:

  • Pharmaceutical Formulations : Its solubility profile allows for formulation into various dosage forms.
Application AreaPotential Benefits
Anticancer TherapyTargeting specific cancer pathways
Antimicrobial AgentsBroad-spectrum activity against resistant strains
Anti-inflammatory DrugsModulating immune responses for chronic conditions

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiophene Core

  • Target Compound: 3-Cyano substitution on the benzothiophene. Impact: The electron-withdrawing cyano group improves stability by reducing susceptibility to electrophilic attacks. This contrasts with hydroxyl or methoxy substituents (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzothiophene-3-carboxylate), which introduce synthetic challenges due to competing alkylation or oxidation reactions . Synthetic Yield: Comparable to analogs (~22% yield in similar Petasis reactions) .
  • Analog 1: Ethyl 2-{[2-(4-ethylphenyl)quinoline-4-carbonyl]amino}-tetrahydrobenzothiophene-3-carboxylate Substituent: 4-Ethylphenyl on quinoline. Impact: Increased lipophilicity (predicted XLogP3 ~5.2 vs.
  • Analog 2: [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate Substituent: Trimethylphenyl-thiazole. Impact: Higher molecular weight (445.15 g/mol vs. ~395 g/mol for the target compound) may reduce solubility but improve target binding affinity through π-π interactions .

Quinoline Modifications

  • Target Compound: 2-Methylquinoline-4-carboxylate. Impact: The methyl group at the 2-position sterically hinders metabolic degradation at the quinoline ring, a common issue in analogs lacking such protection .
  • Analog 3: [2-[benzyl(methyl)amino]-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate Substituent: Thiophene at quinoline-2-position.

Linker Group Comparisons

  • Target Compound: Oxoethylamino bridge. Impact: The amide linkage offers hydrolytic stability over ester-based linkers (e.g., Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-tetrahydrobenzothiophene-3-carboxylate), which are prone to esterase cleavage .

Critical Analysis of Research Findings

  • Synthetic Accessibility: The target compound’s 3-cyano group simplifies regioselective synthesis compared to analogs requiring post-synthetic modifications (e.g., hydroxylation or halogenation), which often yield isomer mixtures .
  • Stability: The cyano group and amide linker confer resistance to metabolic degradation, addressing a key limitation of ester-linked analogs .
  • Limitations : Lack of crystallographic data (cf. SHELX-refined structures in ) limits precise conformational analysis.

Biological Activity

The compound 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate represents a novel chemical entity with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and a benzothiophene derivative. Its molecular formula is C16H14N4O3SC_{16}H_{14}N_4O_3S with a molecular weight of approximately 342.37 g/mol. The presence of the cyano group and the benzothiophene ring contributes to its unique biological properties.

Research indicates that this compound primarily interacts with Mitogen-Activated Protein Kinases (MAPKs) , specifically JNK2 and JNK3. These kinases are crucial in various cellular processes, including apoptosis and cell proliferation. The inhibition of JNK pathways leads to significant alterations in cellular signaling:

  • Target Enzymes : JNK2 and JNK3
  • Mode of Action : Inhibition of kinase activity
  • Biochemical Pathways : Disruption of MAPK signaling pathways

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)Mechanism of Action
HCT-1166.29Induces apoptosis and cell cycle arrest
HepG22.44DNA intercalation and Topo II inhibition
Vero>20Low cytotoxicity

The compound's ability to induce apoptosis is mediated through the upregulation of pro-apoptotic proteins (e.g., BAX) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Inhibition of Topoisomerase II

This compound has also been identified as a potent inhibitor of Topoisomerase II , an enzyme critical for DNA replication. The following table outlines its inhibitory potency compared to standard drugs:

CompoundIC50 (µM)
Doxorubicin8.23
2-Methylquinoline derivative15.16
Other derivatives17.66 - 20.65

The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene ring enhance binding affinity to the enzyme .

Study on Apoptosis Induction

A recent study investigated the effect of this compound on HCT-116 colon cancer cells. Results indicated a significant increase in apoptotic markers after treatment with the compound at concentrations as low as 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased annexin V staining, indicating early apoptotic changes .

Research on DNA Binding Affinity

In silico studies have shown that this compound binds effectively to the DNA-Topo II complex, suggesting a mechanism by which it exerts its cytotoxic effects. The binding affinity was significantly higher than that of several known chemotherapeutics, indicating potential for development as an anticancer agent .

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